Product packaging for heptatriacontan-1-ol(Cat. No.:CAS No. 105794-58-9)

heptatriacontan-1-ol

Cat. No.: B021413
CAS No.: 105794-58-9
M. Wt: 537 g/mol
InChI Key: ZGJKNMPTVDDRRH-UHFFFAOYSA-N
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Description

Contextualization of Very-Long-Chain Aliphatic Alcohols in Natural Products Chemistry

Very-long-chain aliphatic alcohols, also known as fatty alcohols, are high-molecular-mass, straight-chain primary alcohols typically ranging from 6 to 26 carbon atoms, although they can have longer chains wikipedia.org. They are commonly found in nature, often as components of waxes, which are esters formed with fatty acids wikipedia.org. These compounds are produced by various organisms, including bacteria, plants, and animals, serving diverse biological functions such as buoyancy, metabolic water and energy sources, and thermal insulation in plants and insects wikipedia.org. Natural sources like vegetable oils have historically been significant feedstocks for fatty alcohols wikipedia.org. The study of these compounds is a key area within natural products chemistry, focusing on their isolation, characterization, and understanding their roles in biological systems.

Significance of Heptatriacontan-1-ol in Phytochemical Investigations

This compound is a naturally occurring compound that has been identified in various plant species. Its presence is often revealed through phytochemical investigations, which involve the systematic study of chemical compounds produced by plants. These investigations utilize techniques such as chromatography and spectroscopy to isolate and elucidate the structures of these natural products researchgate.netdicames.online.

This compound has been reported in several plants, including:

Halocharis hispida nih.govresearchgate.net

Vernonia guineensis (Asteraceae) researchgate.netdicames.onlineresearchgate.netsci-hub.ruresearchgate.netaphrc.orgaphrc.orgnih.gov

Prosopis cineraria researchgate.net

Momordica charantia Linn. (Cucurbitaceae), specifically the seeds derpharmachemica.comderpharmachemica.com

Brassica napus neist.res.in

Polyalthia longifolia (Annonaceae), in the stem bark microbiologyresearch.org

Its isolation from these diverse plant sources underscores its distribution in the plant kingdom and its relevance as a subject of phytochemical studies.

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its identification and characterization as a constituent of various plant extracts during phytochemical screenings researchgate.netaphrc.orgaphrc.orgderpharmachemica.comderpharmachemica.com. Studies aim to isolate and determine the structure of this compound using advanced spectroscopic methods like 1D and 2D NMR and HR-ESI-MS researchgate.netdicames.onlineaphrc.org.

Furthermore, research is exploring the potential biological activities associated with plant extracts containing this compound. While some studies investigate the properties of the crude extracts or fractions, the specific biological activity of isolated this compound is an area of ongoing investigation. For instance, extracts containing this compound from Vernonia guineensis have been evaluated for antibacterial activity against Gram-negative bacteria sci-hub.ruresearchgate.netaphrc.orgnih.gov. Similarly, extracts of Polyalthia longifolia stem bark, which contain this compound, have shown bactericidal effects against certain human pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) microbiologyresearch.org.

Predicted properties of this compound, such as boiling point and density, are also reported, aiding in its identification and characterization lookchem.comlookchem.com.

Data Table: Predicted Chemical Properties of this compound

PropertyValueSource
Boiling Point489.7 ± 8.0 °C (Predicted) lookchem.comlookchem.com
Density0.843 ± 0.06 g/cm³ (Predicted) lookchem.comlookchem.com
PSA20.23000 chemsrc.comlookchem.com
XLogP318.7 nih.govlookchem.com
Hydrogen Bond Donor Count1 lookchem.com
Hydrogen Bond Acceptor Count1 lookchem.com
Rotatable Bond Count35 lookchem.com
Exact Mass536.58961704 Da nih.govchemsrc.comlookchem.com
Heavy Atom Count38 nih.govlookchem.com
Complexity379 nih.govlookchem.com

Data Table: Plant Sources Reporting this compound

Plant SpeciesFamilyPart StudiedReference
Halocharis hispidaChenopodiaceaeNot specified nih.govresearchgate.net
Vernonia guineensisAsteraceaeAerial parts researchgate.netdicames.onlineresearchgate.netsci-hub.ruresearchgate.netaphrc.orgaphrc.orgnih.gov
Prosopis cinerariaFabaceaePods researchgate.net
Momordica charantiaCucurbitaceaeSeeds derpharmachemica.comderpharmachemica.com
Brassica napusBrassicaceaeNot specified neist.res.in
Polyalthia longifoliaAnnonaceaeStem bark microbiologyresearch.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H76O B021413 heptatriacontan-1-ol CAS No. 105794-58-9

Properties

CAS No.

105794-58-9

Molecular Formula

C37H76O

Molecular Weight

537 g/mol

IUPAC Name

heptatriacontan-1-ol

InChI

InChI=1S/C37H76O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38/h38H,2-37H2,1H3

InChI Key

ZGJKNMPTVDDRRH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Synonyms

1-Heptatriacotanol

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution of Heptatriacontan 1 Ol

Isolation and Identification from Terrestrial Plant Species

Vernonia guineensis Benth. (Asteraceae) as a Source of Heptatriacontan-1-ol

Vernonia guineensis, a plant belonging to the Asteraceae family and known as 'African ginseng', has been shown to contain this compound. researchgate.netnih.gov Phytochemical studies on the aerial parts of V. guineensis have led to the isolation and identification of this compound among a variety of other secondary metabolites. researchgate.netaphrc.orgnih.gov this compound was reported for the first time from this species in some studies. researchgate.netaphrc.org

Detection in Halocharis hispida

This compound has been reported in Halocharis hispida. nih.govresearchgate.net Phytochemical investigations of Halocharis hispida have revealed the presence of 1-heptatriacontanol along with other compounds such as β-sitosterol, flavonoids, and phenolic acids. researchgate.net

Occurrence in Deverra tortuosa Extracts

This compound has been detected in extracts of Deverra tortuosa, a perennial desert shrub from the Apiaceae family. researchgate.netnih.gov GC-MS analysis of the methanolic extract of D. tortuosa showed the presence of this compound as one of the chemical components. researchgate.netnih.gov

Data from a GC-MS analysis of Deverra tortuosa methanolic extract indicates the presence of this compound with a retention time of 34.46 minutes and a relative percentage of 1.59 ± 0.01%. researchgate.netnih.gov

Presence in Pulicaria undulata Extracts

Pulicaria undulata (L.) C.A. Mey, an aromatic herb of the Asteraceae family, has also been found to contain this compound. mdpi.comekb.egnih.gov GC-MS analysis of the methanolic extract of P. undulata identified this compound as one of the volatile components. mdpi.comresearchgate.net

Data from a GC-MS analysis of Pulicaria undulata extract shows this compound listed as a hydrocarbon with a retention time of 35.73 minutes and a relative percentage of 2.69%. mdpi.com

Related Long-Chain Alcohols in Momordica charantia Linn.

While this compound itself might not be explicitly listed as isolated from Momordica charantia Linn. in all studies, related long-chain aliphatic alcohols have been reported. derpharmachemica.comderpharmachemica.com Studies on the ethanolic extract of Momordica charantia seeds have led to the isolation of long-chain aliphatic alcohols such as n-nonatriacontan-19α-ol and n-henetetracontan-19α-ol, alongside other long-chain hydrocarbons. derpharmachemica.comderpharmachemica.com Another related compound, n-heptatriacontan-15α-ol, was also isolated from the seeds. derpharmachemica.comderpharmachemica.com This suggests the presence of a variety of long-chain lipid compounds, including alcohols, within this species.

Related Long-Chain Compounds in Bauhinia variegata Linn.

Bauhinia variegata Linn., a deciduous tree found throughout India, contains various phytochemicals, including long-chain compounds. researchgate.netresearchgate.netcrpsonline.com While this compound is not typically listed, two new long-chain compounds, heptatriacontan-12,13-diol and dotetracont-15-en-9-ol, have been isolated from the leaves of Bauhinia variegata. researchgate.netresearchgate.nettsijournals.comsemanticscholar.org These findings indicate the presence of long-chain lipid derivatives, structurally related to long-chain alcohols, in B. variegata.

Data Table: Occurrence of this compound and Related Compounds in Plants

Plant SpeciesCompound(s) DetectedPlant Part/Extract TypeDetection Method (if specified)NotesSource
Vernonia guineensisThis compoundAerial partsSpectroscopic analyses (NMR, MS)Reported for the first time from species researchgate.netaphrc.orgnih.gov
Halocharis hispida1-HeptatriacontanolNot specifiedPhysical, chemical, chromatographic, spectral methodsReported with data available nih.govresearchgate.net
Deverra tortuosaThis compoundMethanolic extractGC-MS1.59 ± 0.01% of extract constituents researchgate.netnih.gov
Pulicaria undulataThis compoundMethanolic extractGC-MS2.69% of volatile components mdpi.com
Momordica charantian-nonatriacontan-19α-ol, n-henetetracontan-19α-ol, n-heptatriacontan-15α-olSeeds (ethanolic extract)Isolation and identificationRelated long-chain aliphatic alcohols derpharmachemica.comderpharmachemica.com
Bauhinia variegataHeptatriacontan-12,13-diol, Dotetracont-15-en-9-olLeavesIsolation and elucidationRelated long-chain compounds researchgate.netresearchgate.nettsijournals.comsemanticscholar.org

Presence in Other Biological Matrices

This compound has been identified as a constituent in a variety of biological materials, highlighting its widespread presence in the natural world.

Constituents of Essential Oils

This compound has been reported as a component of essential oils. rsc.org For instance, it has been found in the essential oil of Aquilaria sinensis trees. royalsocietypublishing.org

Components of Waxes (e.g., cuticular waxes)

Long-chain fatty alcohols, including this compound, are known components of plant waxes. lookchem.comusp.brnih.gov These waxes, particularly cuticular waxes, form a protective layer on the aerial surfaces of plants. usp.brnih.gov this compound has been reported in plant waxes such as those found in sugarcane and alfalfa. lookchem.com Cuticular waxes are complex mixtures of lipids derived from fatty acids and play a crucial role in plant survival by restricting water loss and mediating interactions with the environment. usp.brnih.gov

Detection in Animal Excreta (e.g., Silkworm Excreta Context)

This compound has been detected in animal excreta. researchgate.netresearchgate.netresearcherslinks.comthaiscience.info Notably, it has been identified in the excreta of silkworms (Bombyx mori). researchgate.netresearchgate.netthaiscience.info Silkworm excreta, a significant byproduct of sericulture, have been traditionally used in some regions and are being investigated for their bioactive compounds. researchgate.netresearchgate.netthaiscience.info Along with other long-chain fatty alcohols like tritriacontan-1-ol, this compound has been reported in silkworm excreta. researchgate.netresearchgate.netresearcherslinks.com

Identification in Fruit Seed Compositions

This compound has been identified as a component in the composition of fruit seeds. athenaeumpub.comathenaeumpub.com Studies investigating the chemical profiles of various fruit seed extracts have reported the presence of this compound. athenaeumpub.comathenaeumpub.com

Ecological and Environmental Distribution Patterns

The presence of this compound in biological matrices contributes to its distribution in various ecological and environmental compartments.

Occurrence in Aquatic Environments and Bioaccumulation

This compound has been detected in aquatic environments and has shown potential for bioaccumulation in aquatic organisms. researchgate.net Research investigating the environmental impact of activities such as aquaculture has found elevated levels of this compound in seawater and the tissues of mussels (Mytilus edulis) sampled near aquaculture sites. researchgate.net This suggests that the compound can be present in marine environments and accumulate in filter-feeding organisms. researchgate.net

This compound is a long-chain fatty alcohol with the chemical formula C₃₇H₇₆O. It is a saturated primary alcohol.

This compound is a naturally occurring compound found in various biological sources, particularly in the plant kingdom. Its presence contributes to the complex mixture of organic molecules found in different ecosystems.

Geobotanical Considerations in Compound Distribution

The distribution of this compound is closely linked to geobotanical factors, primarily the presence and prevalence of plant species known to synthesize this compound. It has been identified in the waxes of certain plants, such as sugarcane and alfalfa. lookchem.com The compound has also been isolated from the aerial parts of Vernonia guineensis Benth. (Asteraceae) researchgate.netnih.govaphrc.orgresearchgate.netresearchgate.netaphrc.org and Halocharis hispida. researchgate.netnih.gov Another plant reported to contain this compound is Brassica napus. neist.res.in

Research findings indicate that this compound is one of several long-chain alcohols and other secondary metabolites present in these plants. For instance, a study on Vernonia guineensis identified this compound alongside other compounds, including flavonoids, triterpenoids, and other fatty alcohols like docosan-1-ol and tritriacontan-1-ol. researchgate.netnih.govaphrc.orgresearchgate.netresearchgate.netaphrc.org The isolation of these compounds often involves extensive phytochemical studies utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.netresearchgate.net

The presence of this compound in plant waxes suggests a potential role in the plant's interaction with its environment, possibly related to protection against water loss or defense mechanisms. rsc.org While the direct biogeochemical pathways involving this compound are not extensively detailed in the provided search results, its occurrence in plants implies its entry into the environment through the natural life cycle of these species, including decomposition of plant matter.

Studies investigating the impact of aquaculture have detected 1-heptatriacontanol in mussel tissues and seawater, suggesting potential pathways for its distribution in aquatic environments, possibly originating from sources related to aquaculture practices or the surrounding ecosystem. researchgate.net The concentration was observed to be significantly higher near aquaculture sites compared to control areas. researchgate.net

The variation in the presence and concentration of this compound across different plant species and potentially in different environmental matrices highlights the influence of geobotanical factors on its distribution. Further detailed research is needed to fully understand the biogeochemical cycle and specific geobotanical influences governing the distribution of this compound in various ecosystems.

Here is a table summarizing some plant sources where this compound has been reported:

Plant NameFamilyPlant Part/SourceReference
SugarcanePoaceaePlant waxes lookchem.com
AlfalfaFabaceaePlant waxes lookchem.com
Vernonia guineensisAsteraceaeAerial parts researchgate.netnih.govaphrc.orgresearchgate.netresearchgate.netaphrc.org
Halocharis hispidaAmaranthaceaeWhole plant researchgate.netnih.gov
Brassica napusBrassicaceaePhytochemicals neist.res.in

Biosynthetic Pathways and Metabolic Engineering of Heptatriacontan 1 Ol

Elucidation of Proposed Biosynthetic Routes for Very-Long-Chain Alcohols

The biosynthesis of very-long-chain alcohols proceeds through pathways that build upon the machinery for fatty acid elongation. These pathways involve a series of enzymatic steps to extend the carbon chain and then reduce the carboxylic acid group to an alcohol.

Pathways Involving Fatty Acid Elongation Complexes

Very-long-chain fatty acids (VLCFAs), which serve as precursors for very-long-chain alcohols, are synthesized by fatty acid elongation (FAE) complexes located in the ER membrane researchgate.netnih.govmdpi.com. These complexes iteratively add two-carbon units, derived from malonyl-CoA, to a growing acyl chain. The elongation cycle involves four core enzymatic steps:

Condensation of a malonyl-CoA with a growing acyl-CoA, catalyzed by a 3-ketoacyl-CoA synthase (KCS). KCS enzymes are considered key determinants of substrate specificity and product chain length in plants mdpi.com.

Reduction of the 3-ketoacyl-CoA by a 3-ketoacyl-CoA reductase.

Dehydration of the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydrase.

Reduction of the trans-2,3-enoyl-CoA by a 2,3-enoyl-CoA reductase academie-sciences.frnih.gov.

Multiple FAE complexes with differing substrate specificities can coexist within a cell, allowing for the production of a range of VLCFAs with varying chain lengths, from C20 up to C38 and beyond researchgate.netmdpi.com. Heptatriacontan-1-ol, with its 37 carbons, would be derived from a C37 fatty acid precursor, which is synthesized through multiple cycles of this elongation process starting from shorter fatty acids (typically C16 or C18) academie-sciences.frresearchgate.netmdpi.com.

Roles of Reductase Enzymes in Terminal Alcohol Formation

Once the very-long-chain fatty acyl-CoA of the desired length (e.g., C37 for this compound) is produced by the FAE complex, it is converted into the corresponding primary alcohol. This reduction step is catalyzed by fatty acyl-CoA reductases (FARs) mdpi.comresearchgate.netresearchgate.netfrontiersin.org. FARs are NADPH-dependent enzymes that catalyze the reduction of fatty acyl-CoA or acyl-ACP substrates to primary fatty alcohols mdpi.comresearchgate.net.

There are generally two proposed pathways for this reduction:

A direct four-electron reduction of the fatty acyl-CoA to the fatty alcohol by a single alcohol-forming FAR mdpi.comresearchgate.net.

A two-step process involving a fatty acyl-CoA reductase (or acyl-ACP reductase) that produces a fatty aldehyde intermediate, which is then further reduced to the fatty alcohol by an aldehyde reductase or alcohol dehydrogenase mdpi.comresearchgate.net. While the two-step process has been conjectured, the direct reduction by a single alcohol-forming FAR appears to be a common mechanism, particularly in plants mdpi.com.

FAR enzymes exhibit substrate specificity for acyl chain length, meaning different FARs may preferentially reduce fatty acyl-CoAs of specific lengths frontiersin.orgnwafu.edu.cn. This specificity is crucial for determining the final chain length distribution of the very-long-chain alcohols produced. For the synthesis of this compound, a FAR enzyme capable of efficiently reducing a C37 fatty acyl-CoA would be required.

Genetic and Enzymatic Mechanisms Governing this compound Synthesis

The synthesis of very-long-chain alcohols is governed by the genes encoding the enzymes involved in both fatty acid elongation and the subsequent reduction to the alcohol.

Identification of Candidate Genes

Identifying the specific genes responsible for synthesizing very-long-chain alcohols involves searching for homologs of known enzymes in the fatty acid elongation and reduction pathways in organisms known to produce these compounds. Candidate genes include those encoding:

3-ketoacyl-CoA synthases (KCS): These enzymes are critical for determining the chain length of the elongated fatty acids, and specific KCS isoforms may be responsible for producing the very long chains required for this compound. mdpi.com

Other FAE complex enzymes: Genes for the 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydrase, and 2,3-enoyl-CoA reductase are also essential components of the elongation machinery. academie-sciences.frnih.gov

Fatty acyl-CoA reductases (FARs): Genes encoding FARs are directly responsible for converting the elongated fatty acyl-CoAs into fatty alcohols. Different FAR genes may have different substrate specificities for chain length. mdpi.comfrontiersin.orgnwafu.edu.cn

Studies in various organisms, including plants and yeast, have identified and characterized numerous FAR genes involved in the production of very-long-chain alcohols of varying lengths researchgate.netfrontiersin.orgnwafu.edu.cn. For example, research in wheat (Triticum aestivum) and Aegilops tauschii has identified multiple TaFAR and Ae.tFAR genes responsible for producing primary alcohols ranging from C16 to C30 frontiersin.orgnwafu.edu.cn. While specific genes for the biosynthesis of a C37 alcohol like this compound may not be as extensively documented as those for shorter VLCAs, the general principles and enzyme classes involved are expected to be similar.

Characterization of Key Enzymes (e.g., fatty acyl-CoA reductases)

Characterization of key enzymes, particularly FARs, is crucial to understanding the biosynthesis of very-long-chain alcohols. This involves studying their substrate specificity, catalytic activity, subcellular localization, and regulatory mechanisms.

Fatty acyl-CoA reductases (FARs) are central to the formation of primary fatty alcohols. Studies have shown that FARs can accept saturated and monounsaturated fatty acyl-CoAs as substrates uniprot.org. Their substrate specificity for chain length varies depending on the specific FAR enzyme frontiersin.orgnwafu.edu.cn. For instance, some FARs in Aegilops tauschii show preferential activity towards C16, C18, C24, C26, or C28 fatty acyl-CoAs frontiersin.org. Characterization of a FAR specific for C37 fatty acyl-CoA would be necessary to fully understand this compound synthesis.

FARs are typically membrane-bound enzymes, often localized to the ER, consistent with their role in metabolizing products of the ER-localized FAE complex mdpi.comnih.govwikipedia.org. Their activity is often NADPH-dependent, utilizing NADPH as a reducing cofactor for the conversion of the acyl-CoA to the alcohol uniprot.orgnih.gov.

Detailed research findings on FARs often involve heterologous expression in model organisms like yeast or E. coli to assess their activity and substrate preferences researchgate.netfrontiersin.orgnwafu.edu.cn. For example, expressing TaFAR genes from wheat in yeast demonstrated their ability to produce primary alcohols of specific chain lengths nwafu.edu.cn.

Transcriptomic and Proteomic Approaches to Pathway Elucidation

Transcriptomic and proteomic analyses are powerful tools for elucidating biosynthetic pathways, including those for very-long-chain alcohols. These approaches provide insights into gene expression levels and protein abundance under different conditions or in different tissues known to produce the target compound.

Transcriptomics involves studying the complete set of RNA transcripts in a cell or tissue. By comparing transcriptomes from organisms or conditions that produce varying levels of very-long-chain alcohols, researchers can identify genes that are differentially expressed and potentially involved in the biosynthetic pathway frontiersin.orgresearchgate.net. Upregulation of genes encoding FAE complex enzymes or FARs in tissues rich in very-long-chain alcohols would suggest their involvement.

Proteomics focuses on the entire set of proteins produced by an organism. Similar to transcriptomics, comparative proteomic studies can identify proteins that are more abundant in tissues or conditions where very-long-chain alcohol synthesis is active asm.orgresearchgate.net. Identifying elevated levels of specific KCS enzymes or FARs would support their role in the pathway.

Conjoint analysis of transcriptomic and proteomic data can provide a more comprehensive understanding of the regulatory mechanisms and metabolic fluxes within the pathway researchgate.netasm.orgmdpi.com. While transcript levels and protein abundance are not always directly correlated, integrating these datasets can help pinpoint key enzymes and regulatory steps. asm.org

These omics approaches can also be used in conjunction with metabolic engineering strategies. For example, transcriptomic and metabolomic analyses have been used to study the synthesis of other alcohols, such as higher alcohols in yeast fermentation, helping to identify key genes and pathways for manipulation frontiersin.orgresearchgate.net. Applying similar approaches to organisms that produce this compound could help identify the specific genes and enzymes responsible for its synthesis and inform metabolic engineering efforts to enhance its production.

Gene Expression Analysis in this compound Producing Organisms

Studies investigating organisms that produce this compound often employ gene expression analysis techniques to identify potential genes involved in its biosynthesis. Transcriptome analysis can reveal differentially expressed genes in tissues or conditions where this compound is produced in higher amounts. For instance, comparative transcriptome analysis has been used to identify genes involved in the biosynthesis of other secondary metabolites, such as thymol (B1683141) in Trachyspermum ammi, by comparing ecotypes with different yields nih.gov. Similarly, identifying key genes involved in secondary metabolite biosynthesis has been explored in Digitalis purpurea through transcriptome analysis plos.org. These approaches can help pinpoint candidate genes, including those encoding enzymes like fatty acid elongases, reductases, and potentially regulatory proteins like transcription factors, that may play a role in this compound synthesis. Gene expression studies can also involve techniques like quantitative real-time PCR (qRT-PCR) to validate the expression levels of specific candidate genes mdpi.comnih.gov.

Functional Characterization of Biosynthetic Proteins

Following the identification of candidate genes through expression analysis, functional characterization of the encoded proteins is crucial to confirm their roles in this compound biosynthesis. This involves expressing the genes in suitable systems (e.g., E. coli or yeast) and assaying the activity of the resulting proteins with potential substrates. For very long-chain fatty alcohol synthesis, key enzymes would likely include fatty acid elongases, which sequentially add two carbon units to a growing fatty acid chain, and fatty acyl-CoA reductases (FARs), which catalyze the reduction of activated fatty acids (fatty acyl-CoAs) to fatty alcohols. Characterizing these enzymes involves determining their substrate specificity, catalytic efficiency, and localization within the cell. While direct studies on this compound biosynthetic enzymes were not prominently found, research on the enzymatic synthesis of other compounds, such as the enzymatic synthesis of new compounds using biotransformation-guided purification and predicted data mining approaches, highlights methods for identifying and characterizing enzymes involved in natural product synthesis preprints.org. Studies on metabolic engineering of other pathways, like the production of concanamycins in Streptomyces, also involve the characterization and manipulation of biosynthetic gene clusters and regulatory genes nih.gov.

Strategies for Metabolic Engineering and Heterologous Production

Metabolic engineering offers strategies to enhance the production of this compound in its native organisms or to produce it heterologously in more amenable host organisms like bacteria or yeast. Strategies can include overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway, downregulation of competing pathways that divert precursors, or introduction of genes from other organisms with more efficient enzymes. For heterologous production, the entire biosynthetic pathway, or a minimal set of essential enzymes, needs to be introduced into the host organism frontiersin.orgescholarship.org. Challenges in heterologous expression of plant enzymes in microbial hosts, such as poor activity or the need for specific cofactors or membrane environments, need to be addressed escholarship.org. Approaches like codon optimization, protein engineering (e.g., N-terminus engineering of cytochrome P450s), and optimizing fermentation conditions are often employed to improve heterologous production yields nih.govescholarship.org. The successful metabolic engineering of pathways for other compounds, such as genistein (B1671435) production in Paenibacillus jilinensis, demonstrates the potential of these approaches for producing valuable natural products rsc.org.

Advanced Methodologies for Isolation and Purification of Heptatriacontan 1 Ol

Refined Extraction Techniques from Biological Samples

Extraction is the initial step to isolate heptatriacontan-1-ol from the plant or other biological material. This process aims to selectively dissolve the target compound from the complex matrix.

Solvent-Based Extraction Optimization

Traditional solvent extraction methods are commonly employed for isolating long-chain alcohols. The choice of solvent is crucial and is often based on the polarity of the target compound. For lipophilic compounds like this compound, less polar solvents are generally preferred. Examples of solvents used in the extraction of lipophilic compounds from natural products include hexane (B92381), dichloromethane, ethyl acetate (B1210297), and mixtures of these with more polar solvents like methanol (B129727) or ethanol (B145695) bioline.org.broleumdietetica.es.

Optimization of solvent-based extraction involves considering factors such as solvent type, solvent-to-sample ratio, extraction time, and temperature. For instance, sequential extraction with solvents of increasing polarity can be used to fractionate compounds based on their solubility bioline.org.broleumdietetica.es. A nonpolar solvent like hexane can be used initially to remove highly nonpolar lipids and waxes, followed by solvents of increasing polarity to extract compounds like long-chain alcohols. One study on Prosopis cineraria pods utilized hot methanol for extraction, followed by fractionation with different solvents researchgate.net. Another approach involved extracting plant cuticular hydrocarbons and long-chain alcohols using hexane with Accelerated Solvent Extraction (ASE), which showed higher recovery compared to traditional saponification and esterification methods researchgate.net.

Green Chemistry Approaches in Extraction

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly extraction techniques. These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and generate less waste. While specific green extraction methods for this compound were not extensively detailed in the search results, research on green extraction of other long-chain alcohols and lipophilic compounds provides relevant insights. Supercritical fluid extraction (SCFE), pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasound extraction (UAE) are examples of non-conventional green extraction techniques that have been explored for isolating bioactive compounds from biomass mdpi.comijbcp.com. For instance, SCFE using CO₂ is considered a green alternative for extracting non-polar and heat-labile compounds ijbcp.com. The use of water or alcohols as solvents at elevated temperatures and controlled pressures in MAE is also considered a greener approach mdpi.com. The addition of long-chain alcohols has also been suggested to improve water-based micellar extraction systems for lipophilic products acs.org.

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and achieving the desired purity.

Column Chromatography (Silica Gel, ODS, Sephadex LH-20)

Column chromatography is a widely used technique for the initial separation and fractionation of extracts. Different stationary phases are employed based on the properties of the compounds to be separated.

Silica (B1680970) Gel: Silica gel is a polar stationary phase commonly used for separating compounds based on differences in polarity. Less polar compounds, such as long-chain alcohols, are typically eluted with less polar solvents or solvent mixtures. Silica gel column chromatography has been used in the isolation procedures for compounds from various plant extracts, often in combination with other chromatographic methods nii.ac.jpresearchgate.netjomped.org.

ODS (Octadecyl Silica): ODS, also known as C18, is a nonpolar stationary phase used in reversed-phase chromatography. This technique separates compounds based on their hydrophobicity, with more hydrophobic compounds being retained longer. ODS column chromatography is frequently used for the purification of relatively nonpolar compounds and has been employed in the isolation schemes for natural products nii.ac.jpresearchgate.netscience.gov.

Sephadex LH-20: Sephadex LH-20 is a lipophilic dextran (B179266) gel used for size exclusion chromatography and also exhibits some reversed-phase characteristics. It is suitable for separating compounds based on molecular size and polarity and is often used for the purification of natural products, including phenolic compounds and other semi-polar substances nii.ac.jpresearchgate.netjomped.orgscience.govijop.net. While not exclusively for long-chain alcohols, it can be part of a multi-step purification strategy.

Research findings indicate that a combination of these column chromatography techniques is often necessary to effectively isolate and purify compounds from complex biological extracts. For example, sequential chromatography using silica gel, ODS, and Sephadex LH-20 has been reported for the isolation of various compounds from plant extracts nii.ac.jpresearchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high-resolution separation and purification of compounds. Both analytical and preparative HPLC are used. For purification purposes, preparative HPLC allows for the isolation of larger quantities of the target compound. Reversed-phase HPLC, utilizing ODS columns, is particularly suitable for the purification of relatively nonpolar compounds like this compound nih.goveurogentec.com. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), with the ratio adjusted to optimize separation. HPLC is often used as a final purification step after initial separation by column chromatography to obtain compounds with high purity bioline.org.brijop.net.

Gas Chromatography (GC) for Volatile Fraction Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is primarily used for the analysis and identification of volatile and semi-volatile compounds. While this compound is a long-chain alcohol with a relatively high boiling point, GC-MS can be used for its analysis, particularly after appropriate sample preparation or if it is present in a volatile fraction of an extract researchgate.netresearchgate.netathenaeumpub.comathenaeumpub.comnih.govveterinarypaper.com. GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides structural information. GC-MS analysis has been used to identify various compounds, including long-chain alcohols, in plant extracts athenaeumpub.comathenaeumpub.comnih.govveterinarypaper.com. Although GC is more commonly applied to more volatile substances, specific GC methods with suitable columns and temperature programs can be developed for the analysis of less volatile compounds like this compound.

Data from GC-MS analysis can provide information on the retention time and relative abundance of this compound within a sample athenaeumpub.comathenaeumpub.comnih.govveterinarypaper.com. This is valuable for monitoring the effectiveness of extraction and purification steps. For instance, a study analyzing fruit seed compositions by GC-MS identified this compound and provided details on the GC-MS parameters used athenaeumpub.comathenaeumpub.com.

Compound NameRetention Time (min)Area Percentage (%)Source
This compound[Variable][Variable]Fruit Seeds athenaeumpub.comathenaeumpub.com, Mentha piperita nih.gov

Note: Specific retention times and area percentages for this compound vary depending on the GC-MS method and the source material.

Modern Purification and Isolation Techniques

The isolation and purification of long-chain alcohols like this compound from complex biological matrices typically require a combination of modern chromatographic and crystallization techniques to achieve high purity. These methodologies are essential for separating the target compound from other lipids, waxes, and plant metabolites that are often co-extracted.

Preparative Chromatography Applications

Chromatographic techniques play a crucial role in the isolation and purification of this compound. Preparative chromatography, in particular, is employed to separate larger quantities of the compound from crude extracts or partially purified fractions. Various chromatographic methods have been utilized in the isolation of long-chain alcohols from natural sources, and these can be applied to this compound. capes.gov.brnih.govresearchgate.net

Techniques such as column chromatography, including silica gel and reverse-phase silica gel chromatography, are commonly used based on the polarity differences between this compound and co-eluting compounds. researchgate.netderpharmachemica.com High-performance liquid chromatography (HPLC), especially preparative HPLC (Prep HPLC), offers higher resolution and is effective for the final purification steps to obtain high-purity this compound. researchgate.netlcms.cz High-speed countercurrent chromatography (HSCCC) and high-performance countercurrent chromatography (HPCCC), which are liquid-liquid chromatographic techniques, are also valuable for separating compounds from complex plant extracts without the irreversible adsorption associated with solid supports. researchgate.netnih.gov

The choice of stationary phase and mobile phase is critical in optimizing the separation of this compound using chromatography. For instance, reverse-phase chromatography using acetonitrile/water gradients has been reported for separating compounds that include long-chain alcohols. researchgate.net Solvent systems of increasing polarity, such as combinations of petroleum ether, chloroform, and methanol, are typically used in column chromatography for the elution of compounds with varying polarities. derpharmachemica.com

Crystallization and Recrystallization Methodologies

Crystallization and recrystallization are essential purification steps often employed after initial chromatographic separation to enhance the purity of this compound. These techniques leverage the differences in solubility of the compound and impurities in various solvents at different temperatures. pageplace.degoogle.com

Recrystallization involves dissolving the crude or partially purified solid in a suitable hot solvent or solvent mixture in which the compound has high solubility. As the solution cools, the solubility decreases, and the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. google.com The selection of an appropriate solvent or solvent system is crucial for effective crystallization. Factors such as the polarity of the solvent and the solubility profile of this compound and its impurities must be considered. While specific details on the crystallization of this compound are not extensively detailed in the provided search results, general principles of crystallizing long-chain organic compounds apply. For example, recrystallization from solvent mixtures has been mentioned in the context of purifying similar compounds. researchgate.net

Multiple recrystallization steps may be necessary to achieve the desired level of purity. After crystallization, the solid crystals are typically collected by filtration and dried.

Sophisticated Spectroscopic and Analytical Characterization of Heptatriacontan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like heptatriacontan-1-ol, with its high degree of structural repetition, specific NMR techniques are employed to resolve and assign the signals corresponding to the terminal groups and the long methylene (B1212753) chain.

One-dimensional NMR provides fundamental information about the chemical environment of protons (¹H) and carbon atoms (¹³C) within the molecule.

The ¹H NMR spectrum of this compound is characterized by a few distinct signals. The protons of the terminal methyl group (C-37) typically appear as a triplet at approximately 0.88 ppm. The vast majority of the protons belong to the long methylene (CH₂) chain (C-2 to C-36) and produce a large, broad signal around 1.25 ppm. The methylene group adjacent to the hydroxyl function (C-1) is deshielded and appears as a triplet at about 3.64 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon of the terminal methyl group (C-37) resonates at approximately 14.1 ppm. The carbons of the bulk methylene chain produce a series of overlapping signals around 29.7 ppm. Distinct signals can often be resolved for the carbons closest to the ends of the chain, such as C-2 (~31.9 ppm), C-3 (~25.7 ppm), and the carbon bearing the hydroxyl group, C-1, which is significantly downfield at around 63.1 ppm due to the electronegativity of the oxygen atom.

Table 1: Representative ¹H NMR Data for this compound Data presented is based on typical values for long-chain primary alcohols.

PositionProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H-1~3.64t6.6
2H-2~1.56m-
3-36-(CH₂)₃₄-~1.25br s-
37H-37~0.88t6.8

Table 2: Representative ¹³C NMR Data for this compound Data presented is based on typical values for long-chain primary alcohols.

PositionCarbonChemical Shift (δ, ppm)
1C-1~63.1
2C-2~32.8
3C-3~25.7
4-35-(CH₂)₃₂-~29.7
36C-36~31.9
37C-37~14.1

2D NMR experiments are indispensable for confirming the connectivity of the molecule by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be observed between the protons on C-1 (δ ~3.64 ppm) and the protons on C-2 (δ ~1.56 ppm), confirming their adjacency. Further correlations would link the C-2 protons to the C-3 protons, and so on, though resolution within the bulk methylene signal is typically poor. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbons they are directly attached to, providing definitive C-H one-bond correlations. columbia.eduemerypharma.com Key correlations for this compound would include: the H-1 signal (δ ~3.64 ppm) correlating with the C-1 signal (δ ~63.1 ppm), the H-37 methyl protons (δ ~0.88 ppm) with the C-37 carbon (δ ~14.1 ppm), and the bulk methylene protons (δ ~1.25 ppm) with the corresponding carbons (δ ~29.7 ppm). columbia.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular structure. columbia.eduemerypharma.com Important HMBC correlations would include the protons on C-1 (H-1) showing a correlation to C-2 and C-3, and the methyl protons (H-37) showing correlations to C-36 and C-35. These correlations firmly establish the structure of both ends of the long aliphatic chain. columbia.eduemerypharma.com

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

HR-ESI-MS is a soft ionization technique that is particularly useful for determining the accurate mass of a molecule with minimal fragmentation. mdpi.com For long-chain alcohols like this compound, which have limited volatility, ESI is an ideal method. In positive ion mode, the molecule does not typically protonate ([M+H]⁺) readily but instead forms adducts with alkali metals present in the sample or solvent, most commonly sodium.

Therefore, this compound (molecular formula C₃₇H₇₆O, exact mass: 536.5896) is typically observed as its sodium adduct, [C₃₇H₇₆O + Na]⁺. High-resolution analysis allows for the precise measurement of this ion's mass-to-charge ratio (m/z), which can be used to confirm its elemental composition.

Table 3: Predicted HR-ESI-MS Data for this compound

Ion SpeciesFormulaCalculated m/z
[M+Na]⁺C₃₇H₇₆ONa559.5794

Electron Ionization is a higher-energy "hard" ionization technique that causes extensive fragmentation of the molecule. For long-chain primary alcohols, the molecular ion peak (M⁺) is often weak or entirely absent. The spectrum is instead dominated by fragment ions. A characteristic fragmentation is the loss of a water molecule, leading to a peak at [M-18]⁺. The spectrum also features a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ units) resulting from the cleavage of C-C bonds along the aliphatic chain.

GC-MS is a hybrid technique that separates chemical compounds in a complex mixture via gas chromatography before detecting and identifying them using mass spectrometry. uah.edu It is a primary method for identifying long-chain alcohols like this compound in natural extracts, such as from plants. researchgate.net The compound is identified by comparing its retention time and the resulting mass spectrum with those of known standards or by matching the fragmentation pattern against spectral libraries like the National Institute of Standards and Technology (NIST) library. researchgate.net The identification of this compound in methanolic seed extracts of Nigella sativa has been reported using this method. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. Techniques such as Infrared (IR) spectroscopy are instrumental in identifying the functional groups present in a compound like this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a definitive method for identifying the functional groups within a molecule. For this compound, a long-chain primary alcohol, the IR spectrum is characterized by absorptions corresponding to its hydroxyl (-OH) group and its long aliphatic chain (C-H and C-C bonds).

The most prominent and diagnostic peaks in the IR spectrum of a long-chain alcohol like this compound include a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, which is typically broadened by intermolecular hydrogen bonding. Another key absorption is the C-O stretching vibration, which appears as a strong band in the 1260-1050 cm⁻¹ region.

The long hydrocarbon chain of this compound gives rise to several characteristic absorptions. Strong, sharp peaks between 3000 and 2850 cm⁻¹ are attributed to the C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups. Additionally, C-H bending (scissoring) vibrations for methylene groups are observed around 1470-1450 cm⁻¹. A characteristic feature for long-chain alkanes is the C-H rocking vibration, which appears as a distinct peak around 725-720 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity/Appearance
3500-3200O-H stretch (H-bonded)Alcohol (-OH)Strong, Broad
3000-2850C-H stretchAlkane (-CH₂, -CH₃)Strong, Sharp
1470-1450C-H bend (scissoring)Alkane (-CH₂)Moderate
1260-1050C-O stretchPrimary AlcoholStrong
725-720C-H rock (long chain)Alkane (-(CH₂)n-)Moderate

This interactive table provides a summary of the key infrared vibrational frequencies used to identify the functional groups in this compound.

Hyphenated Techniques and Integrated Analytical Platforms

To analyze complex samples containing this compound, integrated analytical approaches that couple separation techniques with sensitive detection methods are essential. These hyphenated techniques provide both qualitative and quantitative information about the compound, even when it is present in a complex matrix.

LC-MS/MS for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of nonvolatile compounds like this compound in intricate mixtures. The process begins with the separation of the mixture's components using liquid chromatography (LC). Due to its long, nonpolar alkyl chain, this compound is well-suited for separation via reversed-phase chromatography.

Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it can generate molecular or pseudomolecular ions with minimal fragmentation. The high-resolution capabilities of modern mass spectrometers, such as Orbitrap or quadrupole time-of-flight (QTOF) analyzers, allow for the determination of the compound's exact mass and, consequently, its molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. The molecular ion of this compound can be selected and subjected to collision-induced dissociation, generating a characteristic fragmentation pattern that serves as a structural fingerprint, enabling its unambiguous identification even at trace levels within a complex sample.

Phytochemical Profiling in Extracts

This compound is a constituent of various plant extracts, and its identification is a key aspect of phytochemical profiling. Phytochemical profiling aims to create a comprehensive inventory of the chemical constituents within a plant extract. LC-MS/MS is a cornerstone technique in this field due to its ability to separate and identify a wide range of secondary metabolites in a single analytical run.

When analyzing a plant extract, LC-MS/MS can be used to screen for the presence of very long-chain fatty alcohols. The process involves extracting the plant material with appropriate solvents, followed by direct analysis of the crude or partially purified extract. By monitoring for the specific mass-to-charge ratio (m/z) corresponding to the protonated or sodiated adduct of this compound, its presence can be quickly detected. The subsequent acquisition of an MS/MS spectrum confirms the identity of the compound by matching its fragmentation pattern against known standards or spectral libraries. This approach allows for the rapid and confident identification of this compound as part of the broader chemical fingerprint of a medicinal plant or natural product.

The table below outlines the advantages of using LC-MS/MS for the analysis of this compound in complex extracts.

FeatureAdvantage in Phytochemical Profiling
High Sensitivity Detection of trace amounts of this compound in raw extracts.
High Selectivity Ability to distinguish this compound from other structurally similar long-chain alcohols and lipids.
Molecular Formula Determination Accurate mass measurements provide the elemental composition.
Structural Confirmation MS/MS fragmentation patterns offer a unique fingerprint for positive identification.
High Throughput Rapid screening of numerous plant extracts for the presence of the target compound.

This interactive table highlights the key benefits of employing LC-MS/MS for the identification and characterization of this compound within complex phytochemical matrices.

Ecological and Biological Significance of Heptatriacontan 1 Ol in Natural Systems

Role in Plant Physiology and Development

Long-chain fatty alcohols, including heptatriacontan-1-ol, are integral components of plant cuticular waxes, which play crucial roles in plant survival and interaction with the environment.

Contribution to Plant Cuticular Waxes and Surface Structures

Plant cuticular waxes form a protective layer on the surface of plant aerial tissues, such as leaves and stems. This layer is primarily composed of very long-chain fatty acids and their derivatives, including primary alcohols like this compound, aldehydes, and alkanes. mdpi.com These waxes contribute to the cuticle's function as a barrier, helping to prevent excessive water loss, protect against UV radiation, and provide a physical defense against pathogens and herbivores. mdpi.commdpi.com The specific composition of cuticular waxes, including the types and relative amounts of compounds like this compound, can vary between plant species and even between different tissues within the same plant. mdpi.comnih.gov For instance, studies on wheat (Triticum aestivum) have shown differences in the composition of cuticular waxes between leaves and stems, with leaves containing more primary alcohols such as 6-methylheptacosan-1-ol and octacosan-1-ol. nih.gov While this compound itself was not highlighted as a major component in this specific wheat study, long-chain primary alcohols are a recognized class of compounds contributing to wax structure. The morphology of epicuticular wax crystals, which are formed by these compounds on the plant surface, can also be influenced by their chemical composition. nih.gov

Potential Involvement in Plant Defense Mechanisms Against Biotic Stressors

Plants have evolved complex defense systems to protect themselves against a range of biotic stressors, including pathogens and herbivores. These mechanisms can be constitutive (always present) or induced in response to an attack. nih.govresearchgate.net Plant defense involves a complex signaling network and the production of various defensive compounds, including secondary metabolites. nih.govresearchgate.netnih.gov While the direct role of this compound specifically in plant defense mechanisms is not extensively detailed in the provided search results, related long-chain alcohols and other components of plant waxes and essential oils are known to contribute to defense. For example, essential oils, which can contain alkanes and other aliphatic compounds, have a role in plant defense against biotic factors like pathogens and herbivores. rsc.org Resins, which are chemically complex products of plant tissues, can have deterrent effects on herbivores or inhibitory effects on pathogens. rsc.org Plant cuticular waxes themselves act as a physical barrier that can impede insect feeding. nih.gov Some studies on plant extracts containing this compound, such as those from Polyalthia longifolia and Vernonia guineensis, have demonstrated antibacterial activity. nih.govnih.govmicrobiologyresearch.orgsci-hub.ru Although these studies focus on the potential of these extracts for human medicinal use against human pathogens, the presence of compounds like this compound within these extracts, alongside other bioactive molecules, suggests a potential contribution to the plant's own defense against microbial threats in its environment. nih.govnih.govmicrobiologyresearch.orgsci-hub.ru Further research is needed to isolate and specifically evaluate the role of this compound in plant defense responses to various biotic stressors.

Modulation of Plant Growth and Reproductive Processes

While this compound is a long-chain alcohol, research on the effects of long-chain fatty alcohols on plant growth often focuses on compounds like 1-triacontanol (B3423078) (triacontan-1-ol), a saturated long-chain alcohol with growth-promoting activities on various plants. medchemexpress.comwikipedia.orgresearchgate.net 1-Triacontanol has been reported to enhance photosynthesis, protein biosynthesis, nutrient transport, and enzyme activity, leading to increased plant growth and yield in various crops. wikipedia.orgresearchgate.net It can also influence cell division and morphogenetic responses during embryogenesis. wikipedia.org Although this compound is a longer chain alcohol (C37) compared to triacontan-1-ol (C30), the known plant growth regulating effects of related long-chain alcohols suggest that this compound could potentially have similar or related effects on plant growth and reproductive processes. However, specific research detailing the direct impact of this compound on these processes is limited in the provided results. Studies on plant extracts containing this compound, such as from Bauhinia variegata, highlight the presence of various secondary metabolites, including flavonoids and terpenoids, which are known to have diverse biological activities, including potential effects on growth and development, but the specific contribution of this compound within these complex mixtures requires further investigation. agrifoodscience.com

Inter-organismal Interactions and Chemical Ecology

This compound's presence in plant tissues suggests potential roles in mediating interactions between plants and other organisms within their ecological niche.

Allelopathic Effects in Plant Communities

Allelopathy is a biological phenomenon where one plant produces chemical compounds (allelochemicals) that influence the growth, survival, and reproduction of other plants. scielo.org.conih.govresearchgate.net These allelochemicals can have inhibitory or sometimes stimulatory effects. scielo.org.coresearchgate.netpjoes.com While many known allelochemicals are terpenes or phenolic compounds, long-chain alcohols and other aliphatic compounds found in plant waxes and extracts could potentially contribute to allelopathic interactions. rsc.orgscielo.org.conih.gov For instance, studies on the allelopathic effects of various plant species have identified a range of compounds, including some alcohols, as potential allelochemicals. scielo.org.conih.gov Although this compound is not explicitly listed as a primary allelochemical in the provided results, its presence in plant tissues known to exhibit allelopathic potential warrants further investigation into its possible role in such interactions. scielo.org.conih.gov The complex mixtures of chemicals released by plants can have synergistic or additive effects on neighboring plants, making it important to consider the contribution of all components, including compounds like this compound. nih.gov

Involvement in Plant-Insect Communication and Defense

Plants and insects have intricate relationships mediated by chemical signals. Plants produce a variety of compounds that can attract pollinators, repel herbivores, or attract the natural enemies of herbivores. rsc.orgfrontiersin.orgnih.govresearchgate.netajol.infonih.gov Plant cuticular waxes, where this compound can be found, form the outermost layer of the plant surface and are therefore among the first chemicals encountered by insects. nih.gov These waxes can act as physical barriers or contain chemical cues that influence insect behavior. nih.govnih.gov While the direct role of this compound as a specific signaling molecule in plant-insect communication is not explicitly detailed, other volatile organic compounds (VOCs) released by plants, including various alcohols, are known to play significant roles in attracting or repelling insects. rsc.orgfrontiersin.orgnih.gov For example, some plant volatiles are herbivore-induced and can attract beneficial insects like parasitoids or predators of the herbivores attacking the plant. rsc.orgfrontiersin.orgnih.gov Given that long-chain alcohols are components of plant surface chemistry, it is plausible that this compound, or its derivatives, could contribute to the complex blend of chemicals that mediate plant-insect interactions, either as a deterrent, an attractant, or by influencing the physical properties of the plant surface. nih.govnih.gov Further research is needed to elucidate the specific role of this compound in these complex chemical communication networks.

Environmental Fate and Impact

The environmental fate of organic compounds like this compound is determined by processes such as biodegradation, bioaccumulation, and transport within different environmental compartments (water, soil, air, and biota). While detailed studies specifically on the environmental fate of this compound are limited in the provided information, its chemical structure as a long-chain saturated alcohol provides some general indications regarding its potential behavior in the environment.

Biodegradation Pathways in Natural Ecosystems

Specific biodegradation pathways for this compound in natural ecosystems are not explicitly detailed in the provided search results. However, long-chain fatty alcohols are generally subject to microbial degradation in various environments, including soils and aquatic systems. Microorganisms can break down these compounds through enzymatic processes, typically involving oxidation of the alcohol group and subsequent degradation of the hydrocarbon chain via pathways such as beta-oxidation. The rate and extent of biodegradation can be influenced by factors such as the microbial community composition, oxygen availability, temperature, and nutrient levels in the specific ecosystem.

Environmental Presence and Potential Ecological Implications

This compound has been detected in several natural sources. It has been reported in the plant Halocharis hispida. nih.govresearchgate.net It has also been found in the aerial parts of Vernonia guineensis and Vernonia cinerea. aphrc.orgresearcherslinks.comresearchgate.netresearchgate.netsci-hub.ru Another source is Momordica charantia seeds, where n-heptatriacontan-15α-ol was isolated. derpharmachemica.com Bauhinia variegata leaves have also been shown to contain heptatriacontan-12,13-diol. semanticscholar.org The compound was also identified in the methanolic extract of Deverra tortuosa. nih.gov Polyalthia longifolia stem bark extract has also been reported to contain this compound. nih.gov Furthermore, it has been identified in the volatile components of the methanol (B129727) extract of Pulicaria undulata. mdpi.com

Synthetic Approaches and Derivatization Strategies for Heptatriacontan 1 Ol in Research

Chemical Synthesis Methodologies for Long-Chain Alcohols

Chemical synthesis routes for long-chain alcohols typically involve reactions that build the carbon chain and introduce or reduce a functional group to the alcohol.

Reductive Synthetic Routes

Reductive methods are commonly employed to convert functional groups such as carboxylic acids, esters, aldehydes, or ketones into primary alcohols. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing carboxylic acids and esters to primary alcohols. rutgers.edulibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can reduce aldehydes and ketones to alcohols but is generally not strong enough to reduce carboxylic acids or esters. rutgers.edulibretexts.org Catalytic hydrogenation, using hydrogen gas with a metal catalyst like Raney Ni, platinum, or palladium, can also reduce carbonyl groups to alcohols. rutgers.eduyoutube.com For instance, the reduction of a corresponding long-chain carboxylic acid or ester with LiAlH₄ would be a plausible route to synthesize heptatriacontan-1-ol. Reductive hydroformylation of terminal or 1,1-disubstituted alkenes can also yield one-carbon homologated alcohols. organic-chemistry.org

Alkylation and Chain Elongation Strategies

Alkylation and chain elongation strategies involve forming new carbon-carbon bonds to build the long hydrocarbon chain. One approach is the alkylation of enolate ions, where a nucleophilic enolate reacts with an electrophilic alkyl halide in an SN2 reaction. openstax.org This method is typically effective with primary or methyl alkyl halides. openstax.org The malonic ester synthesis is a classic example of carbonyl alkylation used to prepare carboxylic acids while extending the carbon chain. openstax.org Another strategy involves using acetylide anions, formed by deprotonating terminal alkynes with a strong base like sodium amide. youtube.commasterorganicchemistry.com These acetylide anions can then act as nucleophiles in SN2 reactions with alkyl halides, elongating the carbon chain. youtube.commasterorganicchemistry.com Repeating this process with appropriate long-chain or shorter-chain precursors could potentially lead to the synthesis of this compound. Cross dehydrogenative coupling between two different primary alcohols via a borrowing-hydrogen approach, catalyzed by ruthenium complexes, has also been shown to be applicable to long-chain aliphatic alcohols. organic-chemistry.org

Derivatization for Analytical and Structural Studies

Due to their low volatility and potential for tailing in gas chromatography, long-chain alcohols like this compound are often derivatized before analysis, particularly with techniques like GC-MS. researchgate.netchemcoplus.co.jp Derivatization increases volatility and improves peak shape. researchgate.netchemcoplus.co.jp

Formation of Trimethylsilyl (B98337) (TMS) Derivatives for GC-MS

Trimethylsilylation is a widely used derivatization method for alcohols and other polar compounds for GC analysis. chemcoplus.co.jpscielo.br This process replaces the active hydrogen atom of the hydroxyl group with a trimethylsilyl (TMS) group (-Si(CH₃)₃), reducing polarity and hydrogen bonding, and increasing volatility and thermal stability. chemcoplus.co.jp TMS derivatives of long-chain alcohols are particularly useful for GC-MS analysis. researchgate.netscielo.br They typically show a characteristic strong peak at [M-15]⁺, corresponding to the loss of a methyl group, and prominent fragment ions at m/z 73 and 75. researchgate.netscielo.br While the molecular ion may not always be visible, these fragmentation patterns aid in identification. researchgate.netbrad.ac.uk Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for TMS derivatization. researchgate.net

Esterification for Characterization and Quantification

Esterification is another common derivatization strategy for long-chain alcohols. nih.govaocs.org Reacting the alcohol with a carboxylic acid or a derivative (such as an acid chloride or anhydride) forms an ester. aocs.org This process can be catalyzed by acids or bases. aocs.org For GC analysis, esterification can improve chromatographic behavior. researchgate.net For example, acetylation, the formation of acetate (B1210297) esters, is a simple esterification method used for gas chromatographic characterization of fatty alcohols. nih.gov Esterification can also be used to incorporate chromophores or fluorophores for detection with techniques like HPLC. aocs.org Direct esterification of long-chain acids and alcohols has been studied using various catalysts. researchgate.netsrce.hr

Chemoenzymatic Synthesis and Biocatalytic Transformations

Future Research Directions and Advanced Perspectives on Heptatriacontan 1 Ol

Integrated Omics Approaches to Heptatriacontan-1-ol Research

The era of "omics" provides a powerful toolkit to investigate the biological systems that produce and are influenced by this compound. An integrated approach, combining various omics disciplines, will be crucial for a holistic understanding of this molecule's biology.

High-Throughput Transcriptomics and Metabolomics in Source Organisms

High-throughput transcriptomics, such as RNA-sequencing (RNA-Seq), offers a comprehensive snapshot of the genes being expressed in an organism at a specific time. By applying this technology to organisms known to produce this compound, researchers can identify the genes encoding the enzymes involved in its biosynthetic pathway. For instance, by comparing the transcriptomes of a high-producing strain with a low-producing or non-producing mutant, it is possible to pinpoint candidate genes for fatty acid elongases, reductases, and other accessory proteins.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a direct functional readout of the physiological state. Advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be employed to create detailed profiles of the metabolome of source organisms. researchgate.net This allows for the identification of precursors, intermediates, and downstream products related to this compound metabolism. The integration of transcriptomic and metabolomic data can reveal correlations between gene expression levels and the abundance of specific metabolites, thereby validating gene function and elucidating regulatory networks.

Table 1: Hypothetical Integrated Omics Workflow for this compound Research

StepTechniqueObjectiveExpected Outcome
1RNA-SequencingIdentify genes differentially expressed in this compound producing vs. non-producing conditions.A list of candidate genes involved in the biosynthesis of very-long-chain fatty alcohols.
2LC-MS/GC-MS MetabolomicsProfile the metabolic landscape to identify precursors and related lipids.Quantification of fatty acids, fatty acyl-CoAs, and other lipids correlated with this compound production.
3Correlation AnalysisIntegrate transcriptomic and metabolomic datasets.Identification of strong correlations between the expression of specific genes and the accumulation of this compound and its precursors.
4Gene Functional AnalysisUtilize techniques like CRISPR-Cas9 or RNAi to validate candidate gene function.Confirmation of the specific enzymes responsible for the elongation and reduction steps leading to this compound.

Proteogenomic Analysis of Biosynthetic Enzymes

Proteogenomics combines proteomics, the large-scale study of proteins, with genomics and transcriptomics to provide a more accurate and complete picture of gene expression. By analyzing the proteome of a source organism, researchers can confirm the translation and presence of the enzymes predicted by transcriptomic data. Techniques such as tandem mass spectrometry can identify and quantify the proteins involved in the biosynthesis of very-long-chain fatty alcohols. nih.gov

Furthermore, proteogenomic approaches can help to identify post-translational modifications of these enzymes, which may play a crucial role in regulating their activity and, consequently, the production of this compound. Understanding the structure and function of these biosynthetic enzymes at the protein level is essential for potential bioengineering applications aimed at enhancing the production of this valuable compound.

Exploration of Novel Biological Sources and Chemodiversity

The known sources of this compound are limited, and a systematic exploration of the biosphere is likely to reveal a much wider distribution and a greater diversity of related compounds.

Bioprospecting for Undiscovered this compound Producers

Bioprospecting, the search for new sources of chemical compounds, enzymes, and other commercially valuable products from nature, is a key strategy for discovering novel producers of this compound. nih.govdoabooks.orgresearchgate.netnih.gov Environments that harbor organisms adapted to extreme conditions, such as thermophiles, psychrophiles, halophiles, and acidophiles, are particularly promising. nih.govdoabooks.orgresearchgate.netnih.gov These extremophilic microorganisms often possess unique metabolic pathways and produce novel lipids that may include this compound or its derivatives. nih.govdoabooks.orgresearchgate.netnih.gov

Modern bioprospecting efforts can be accelerated by metagenomic approaches, where the genetic material from an entire environmental sample is sequenced and analyzed. This allows for the identification of biosynthetic gene clusters for very-long-chain fatty alcohols even in organisms that cannot be cultured in the laboratory.

Comparative Phytochemistry Across Diverse Taxa

Comparative phytochemistry involves the systematic analysis and comparison of the chemical constituents of different plant species. This approach can be instrumental in identifying new plant sources of this compound and understanding the evolutionary distribution of its biosynthetic pathway. By analyzing the cuticular waxes of a wide range of plant taxa, from algae and mosses to angiosperms and gymnosperms, researchers can map the occurrence of this very-long-chain fatty alcohol. future4200.com

Such studies can reveal chemotaxonomic relationships, where the presence or absence of specific compounds can be used to classify and differentiate between plant groups. Furthermore, comparative phytochemistry can uncover a diversity of related long-chain alcohols with varying chain lengths and degrees of unsaturation, providing insights into the chemodiversity of plant lipids.

Table 2: Potential Taxa for Comparative Phytochemical Screening of this compound

Kingdom/PhylumRationale for Investigation
Bacteria (Extremophiles)Unique metabolic pathways adapted to extreme environments may produce novel very-long-chain fatty alcohols.
AlgaeAs primary producers in aquatic environments, their lipid composition is diverse and may contain long-chain alcohols as part of their cell wall or storage lipids.
Bryophyta (Mosses)Known to produce a variety of long-chain hydrocarbons and related compounds in their cuticular waxes.
Pteridophyta (Ferns)Represent an early lineage of vascular plants with potentially unique lipid profiles.
GymnospermaeTheir epicuticular waxes are rich in a variety of lipids, including long-chain alcohols.
AngiospermaeThe most diverse group of land plants, offering a vast array of species to screen for the presence of this compound.

Development of Advanced Analytical Platforms for Ultra-Trace Detection

The detection and quantification of this compound, which is often present in low concentrations within complex biological matrices, requires highly sensitive and selective analytical methods. Future research will rely on the development and refinement of advanced analytical platforms.

The use of high-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) is becoming increasingly important. chromatographyonline.com These platforms offer the necessary sensitivity and resolving power to detect and accurately identify this compound at ultra-trace levels. Furthermore, the development of novel derivatization strategies can enhance the ionization efficiency and chromatographic behavior of long-chain alcohols, further improving their detectability. nih.gov

Emerging techniques such as ion mobility-mass spectrometry (IM-MS) could provide an additional dimension of separation based on the size and shape of the molecule, which would be invaluable for distinguishing between isomers of this compound and other long-chain alcohols. The continued innovation in analytical instrumentation and methodologies will be paramount for advancing our knowledge of this and other rare lipids.

Miniaturized and High-Throughput Analytical Methodologies

The analysis of this compound, often present in complex lipid matrices at low concentrations, stands to benefit significantly from the ongoing trend of analytical miniaturization. nih.gov These approaches offer enhanced efficiency, sensitivity, and portability while reducing solvent consumption and sample volume. researchgate.netmdpi.com

Future research will likely focus on integrating various miniaturized sample preparation techniques with advanced separation and detection systems. mdpi.com Microextraction techniques, which have become promising eco-friendly strategies, are particularly relevant. mdpi.com Techniques such as microextraction by packed sorbent (MEPS), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME) can be optimized for the selective enrichment of long-chain alcohols from plant or insect extracts. mdpi.com

For separation and analysis, the development of high-throughput liquid chromatography-mass spectrometry (LC-MS) methods will be crucial. chromatographyonline.com These methods allow for the simultaneous analysis of dozens of bioactive lipids, including long-chain fatty acids and their derivatives. chromatographyonline.com By employing techniques like selective ion recording or multiple reaction monitoring (MRM), high sensitivity and specificity can be achieved, which is necessary for quantifying low-abundance molecules like this compound. chromatographyonline.com Furthermore, developing high-throughput screening (HTS) assays, potentially using fluorometric plate readers, could accelerate the discovery of biological processes involving this compound by testing its interaction with various enzymes or receptors in a massively parallel format. nih.gov

Table 1: Emerging Miniaturized and High-Throughput Analytical Techniques Applicable to this compound

Technique Principle Advantages for this compound Analysis
Microextraction by Packed Sorbent (MEPS) A miniaturized version of solid-phase extraction where the sorbent is packed into a syringe. Efficient sample interaction, reduced solvent use, easily automated. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME) An extraction solvent and a disperser solvent are rapidly injected into the sample, forming a cloudy solution that maximizes surface area for extraction. High enrichment factor, speed, simplicity. mdpi.com
Capillary Liquid Chromatography (cLC) LC performed in columns with very small internal diameters. High separation efficiency, reduced solvent consumption, easily coupled to mass spectrometry. mdpi.com
High-Throughput Screening (HTS) Assays Automated assays using multi-well plates (e.g., 96- or 384-well) to test large numbers of samples simultaneously, often using fluorescence detection. Rapid screening for biological activity or interactions, suitable for drug discovery and functional genomics. nih.gov

Non-Invasive Techniques for In Situ Analysis

A significant frontier in lipid analysis is the ability to study molecules directly within their native biological context. Non-invasive, in situ techniques are critical for understanding the spatial distribution and dynamic changes of this compound on a plant surface or within a specific tissue without altering its structure through extraction.

Mass Spectrometry Imaging (MSI) is a powerful label-free visualization technique that allows for the direct analysis of lipids from tissue sections or surfaces. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Secondary Ion Mass Spectrometry (SIMS) can map the distribution of specific lipids across a sample, providing invaluable information on the localization of this compound within the epicuticular wax layers of a plant leaf, for instance. mdpi.comnih.gov

Spectroscopic methods also hold promise. Nuclear Magnetic Resonance (NMR) spectroscopy, while generally less sensitive than MS, provides detailed structural information about the chemical environment and molecular conformation of lipids. creative-proteomics.comcellgs.com Advances in solid-state NMR could enable the in situ study of the arrangement and dynamics of wax components like this compound directly on the plant cuticle. Infrared (IR) spectroscopy is another technique that can provide information on the ratio of different functional groups, which could be used to estimate lipid content and composition non-destructively. cellgs.com

Computational Chemistry and Molecular Modeling Studies

Computational approaches are indispensable for exploring the physicochemical properties and interaction dynamics of this compound at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Prediction of Molecular Interactions

The very long aliphatic chain of this compound governs its interactions, which are primarily hydrophobic. Computational modeling can predict how this molecule interacts with other components of complex mixtures, such as plant cuticular waxes or biological membranes. For example, modeling can elucidate the non-covalent interactions (e.g., van der Waals forces) between this compound and other wax constituents like alkanes, esters, and other alcohols. acs.org

Furthermore, molecular docking simulations can predict the binding affinity and conformation of this compound within the binding pockets of proteins. Studies on other very-long-chain fatty acids (VLCFAs) have shown that they can bind to specific proteins like serum albumin and the Peroxisome Proliferator-Activated Receptor α (PPARα). researchgate.netnih.gov Similar computational studies could reveal if this compound is a potential ligand for fatty acid transport proteins or other lipid-binding proteins, suggesting possible roles in cellular signaling or transport. nih.gov These models have shown that for VLCFAs, binding affinity to proteins like albumin tends to decrease as the chain length increases. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Due to its length and flexibility, the 37-carbon chain of this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior and conformational landscape of such molecules over time. researchgate.net

MD simulations of ultra-long-chain fatty acids embedded in phospholipid bilayers have revealed that these long tails can exhibit several distinct conformations, including an "elongated" form that spans into the opposite leaflet of the membrane, a "L-shaped" form, and a "turned" form where the tail folds back on itself. researchgate.netaip.orgarxiv.org These simulations show that the molecule can flip between leaflets and that its preferred conformation can change in response to the local lipid environment. researchgate.netnih.gov Similar simulations for this compound could predict its behavior within a cell membrane, showing how it might influence membrane thickness, fluidity, and permeability. researchgate.net

In the context of waxes, MD simulations can model the aggregation and crystallization behavior of long-chain molecules. mdpi.comsciopen.com Such studies could reveal how this compound molecules align and pack together, influencing the formation of crystalline structures on plant surfaces, which is critical for their barrier function. sciopen.com These simulations have shown that longer molecular chains facilitate easier aggregation. mdpi.com

Table 2: Key Findings from Molecular Dynamics Simulations of Very-Long-Chain Lipids

System Simulated Key Findings Relevance to this compound
Single Ultra-Long-Chain Fatty Acid in a Phospholipid Bilayer The long tail fluctuates between elongated, L-shaped, and turned conformations. researchgate.netaip.org The molecule can interdigitate into the opposing membrane leaflet. researchgate.net Predicts how this compound might embed in and affect the properties of biological membranes.
Wax Molecules in Crude Oil Longer chain lengths lead to stronger aggregation and crystallization. mdpi.com Shear forces can disrupt the stable, aggregated structure of wax molecules. mdpi.com Provides insight into how this compound molecules might self-assemble and form crystalline structures in plant waxes.
Polymeric Inhibitors and Wax Crystals Inhibitor molecules adsorb onto specific crystal facets, disrupting further crystal growth. sciopen.com Helps understand how other molecules in the cuticle could interact with and modify the crystallization of this compound.

Investigation of this compound's Role in Specific Biological Processes at the Molecular Level

This compound is a member of the very-long-chain fatty alcohol family, which are crucial components in various biological systems, particularly in plants and insects. researchgate.netfrontiersin.org Understanding its specific molecular role requires investigating the biochemical pathways it participates in and its function as a structural component.

In plants, VLCFAs and their derivatives, including primary alcohols, are essential precursors and components of cuticular waxes. nih.govnih.gov The plant cuticle is a protective layer that prevents non-stomatal water loss, protects against UV radiation, and forms a barrier against pathogens and insects. nih.govmdpi.com this compound likely functions as a key building block within this system. It is synthesized in the endoplasmic reticulum from shorter fatty acid precursors through the action of fatty acid elongase complexes. oup.com Subsequently, it can be incorporated directly into the wax matrix or serve as a substrate for the "alkane-forming pathway," which produces alkanes, secondary alcohols, and ketones that are critical for the integrity of the cuticle. oup.com A disruption in the synthesis of these very-long-chain components can lead to defects in cuticle formation, resulting in organ fusion and increased susceptibility to environmental stress. nih.gov

In insects, long-chain fatty alcohols are known components of pheromone mixtures used for chemical communication. frontiersin.org For example, different fatty alcohols and their derivatives are used by various bee species as marking pheromones. frontiersin.org Future research could investigate whether this compound or its derivatives are part of the pheromone blend of any insect species, which would involve its interaction with specific olfactory receptors in receiving insects to trigger a behavioral response.

Q & A

Q. What spectroscopic methods are recommended for confirming the structural identity of heptatriacontan-1-ol in synthetic or natural samples?

this compound (C37H76O), a long-chain primary alcohol, requires rigorous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving its terminal hydroxyl group and methylene chain resonances. Infrared (IR) spectroscopy can confirm the O-H stretching vibration (~3200–3600 cm⁻¹) and C-O bond (~1050–1250 cm⁻¹). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) should corroborate the molecular ion peak (m/z 536.6 for [M+H]<sup>+</sup>). For natural product isolation, cross-validation with X-ray crystallography or comparison to synthetic standards is advised .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Synthesis typically involves catalytic hydrogenation of fatty acid derivatives or Grignard reactions. Key steps include:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alcohol.
  • Purity assessment : Melting point determination (compare to literature values, e.g., ~97–98°C for related alcohols ) and gas chromatography (GC) with flame ionization detection (FID).
  • Documentation : Full experimental protocols (reagent ratios, reaction times, solvent systems) must be included in supplementary materials per Beilstein Journal guidelines to enable replication .

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions or impurities via melting point deviations.
  • Thin-Layer Chromatography (TLC) : Validates homogeneity using iodine vapor or phosphomolybdic acid staining.
  • Elemental Analysis : Confirms carbon, hydrogen, and oxygen percentages within ±0.3% of theoretical values. Discrepancies in purity data should prompt re-evaluation of synthetic conditions or storage protocols (e.g., oxidation prevention under inert gas) .

Advanced Research Questions

Q. How do structural modifications (e.g., chain length, branching) impact the physicochemical properties of this compound?

Comparative studies with homologs (e.g., dotriacontan-1-ol [C32H66O]) reveal chain-length-dependent trends:

PropertyThis compoundDotriacontan-1-ol
Melting Point (°C)Predicted ~100–10597.3–97.6
LogP (Octanol/Water)~15.2~14.8
Branching reduces melting points and increases solubility in nonpolar solvents, critical for designing lipid-based delivery systems. Molecular dynamics (MD) simulations can model these interactions .

Q. How should researchers address contradictory data in thermal stability studies of this compound?

Discrepancies in thermogravimetric analysis (TGA) results may arise from:

  • Sample preparation : Moisture absorption or oxidative degradation during handling.
  • Instrument calibration : Validate with reference standards (e.g., indium for DSC).
  • Statistical rigor : Apply ANOVA to compare datasets and report confidence intervals. Transparent reporting of experimental conditions (heating rates, atmosphere) is mandated by CONSORT-EHEALTH guidelines .

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like molar refractivity (MR) and topological surface area (TPSA).
  • Docking simulations : Map interactions with lipid-binding proteins (e.g., fatty acid transporters). Validate predictions with in vitro assays (e.g., membrane permeability studies in Caco-2 cells) .

Q. What experimental designs are optimal for studying this compound’s role in lipid monolayer formation?

  • Langmuir-Blodgett Trough : Measure surface pressure-area isotherms to assess packing density.
  • Brewster Angle Microscopy (BAM) : Visualize phase transitions (e.g., liquid-expanded to condensed states). Control variables (temperature, subphase pH) and replicate experiments ≥3 times to ensure statistical significance .

Methodological Best Practices

  • Data Reporting : Follow NIST Chemistry WebBook standards for physicochemical data (e.g., CAS 40710-42-7 for homologs ).
  • Conflict Resolution : Use iterative hypothesis testing and peer consultation to resolve contradictions .
  • Ethical Compliance : Anonymize sensitive data (e.g., proprietary synthesis routes) in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.